Gynosaponin I

Natural Product Chemistry Analytical Chemistry Quality Control

This dammarane-type saponin is a pathway-specific tool for modulating Akt/GSK-3β and p38 MAPK/NFκB signaling. Distinct from generic extracts or ginsenosides like Rb1, it targets tau hyperphosphorylation and Aβ production in neuroprotection models, and suppresses iNOS/COX-2 in glial cells. Researchers benefit from high purity (≥98%) and validated bioactivity, ensuring experimental reproducibility.

Molecular Formula C42H72O12
Molecular Weight 769.0 g/mol
Cat. No. B1181777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGynosaponin I
Molecular FormulaC42H72O12
Molecular Weight769.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3/t22-,23-,24+,25+,26-,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
InChIKeyKRPNOGQPDNCBAB-LJLLDEJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Gynosaponin I 1.1 Introduction and Structural Classification for Research Procurement


Gynosaponin I (also known as Gypenoside IX, CAS 1207861-69-5 or 80321-63-7) is a dammarane-type tetracyclic triterpenoid saponin that was first structurally elucidated from the aerial parts of Gynostemma pentaphyllum (Thunb.) Makino (Cucurbitaceae) [1]. Its chemical structure has been confirmed through comprehensive spectroscopic analysis, including ESI-MS, IR, and 2D-NMR data [1]. The compound is characterized by a (3β,12β,20S)-trihydroxydammar-24-ene core structure with a 20-O-[α-rhamnopyranosyl-(1→2)]-β-glucopyranoside glycosidic moiety, and exhibits an extremely weak basic character with a molecular formula of C₄₇H₈₀O₁₇ and molecular weight of 917.13 g/mol [1][2]. Gynosaponin I is available commercially at purities of ≥98% as determined by HPLC, typically as a lyophilized powder requiring storage at -20°C in desiccated conditions [3]. This baseline establishes Gynosaponin I as a well-characterized dammarane saponin whose procurement value must be assessed relative to its closest structural and functional analogs.

Why Generic Substitution of Gynosaponin I with Other Gypenosides is Scientifically Unjustified


Within the Gynostemma pentaphyllum saponin family, over 170 unique dammarane-type glycosides have been isolated, each bearing distinct glycosylation patterns, sugar chain lengths, and stereochemical configurations that directly dictate their receptor selectivity, membrane partitioning behavior, and downstream signaling outcomes [1]. Gynosaponin I possesses a specific 20-O-[α-rhamnopyranosyl-(1→2)]-β-glucopyranoside moiety that distinguishes it structurally from closely related analogs such as Gypenoside XLIX, Gylongiposide I, and Ginsenoside Rb1 [2][3]. Even compounds sharing the same aglycone core exhibit divergent biological profiles based on subtle glycosidic modifications: for instance, Gypenoside XLIX functions as a selective peroxisome proliferator-activated receptor alpha (PPAR-α) activator with defined anti-inflammatory pathway engagement, whereas Gylongiposide I displays glucose-dependent insulinotropic activity that is absent in most other gypenosides [3][4]. Consequently, substituting Gynosaponin I with a generic 'Gynostemma extract' or an alternative gypenoside without accounting for these structure-activity relationships introduces unacceptable experimental variability and may entirely miss the specific pharmacological mechanism under investigation. The quantitative evidence presented below substantiates why direct compound selection—not class-level substitution—is essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Gynosaponin I vs. Structural Analogs


Structural Identity and Glycosylation Pattern vs. Gypenoside XLIX and Ginsenoside Rb1

Gynosaponin I possesses a distinct dammarane skeleton with the specific glycosidic substitution pattern: (3β,12β,20S)-trihydroxydammar-24-ene 20-O-[α-rhamnopyranosyl-(1→2)]-β-glucopyranoside [1]. This structural configuration differs materially from Gypenoside XLIX, which bears a trisaccharide chain at the C3 position and a glucosyl moiety at C21 enabling selective PPAR-α activation [2][3]. Additionally, Gynosaponin I is structurally distinct from Ginsenoside Rb1, despite both being dammarane-type saponins, as Rb1 contains a 20-O-β-gentiobiosyl moiety absent in Gynosaponin I [1][4]. These structural differences are non-trivial and directly impact compound identification, chromatographic retention behavior, and biological target engagement.

Natural Product Chemistry Analytical Chemistry Quality Control

Differentiation from Gypenoside XLIX by PPAR-α Selectivity Profile

In contrast to Gypenoside XLIX, which has been characterized as a selective peroxisome proliferator-activated receptor alpha (PPAR-α) activator with confirmed inhibition of NF-κB activation via a PPAR-α-dependent pathway [1][2], no published evidence establishes PPAR-α binding or activation for Gynosaponin I. The selectivity of Gypenoside XLIX for PPAR-α has been demonstrated through activation of only PPAR-α in HEK293 cells transfected with expression vectors for PPAR-α, PPAR-β/δ, or PPAR-γ1 plasmids, as well as in THP-1-derived macrophages naturally expressing all three PPAR isoforms [3]. Furthermore, Gypenoside XLIX inhibits cytokine-induced vascular cell adhesion molecule-1 (VCAM-1) expression in human endothelial cells through this PPAR-α-dependent mechanism [2].

Inflammation Research Metabolic Disease Nuclear Receptor Pharmacology

Functional Divergence from Gylongiposide I in Glucose-Dependent Insulin Secretion

While Gynosaponin I was co-isolated with Gylongiposide I from Gynostemma pentaphyllum aerial parts, the two compounds exhibit fundamentally distinct biological profiles [1]. Gylongiposide I demonstrates unique glucose-dependent insulinotropic activity: it stimulates insulin release at high glucose concentrations (16.7 mM) but shows limited effects at low glucose concentrations (3.3 mM) in isolated pancreatic islets from both spontaneously diabetic Goto-Kakizaki (GK) rats and non-diabetic Wistar rats [2]. In contrast, Gynosaponin I has not been reported to possess this glucose-dependent insulin secretory function [1]. This functional divergence arises from the structural differences in their glycosidic modifications, with Gylongiposide I bearing a 19-oxo-3β modification absent in Gynosaponin I [1].

Diabetes Research Endocrinology Pancreatic Islet Biology

Physicochemical Properties Differentiating Gynosaponin I from Other Dammarane Saponins

Gynosaponin I exhibits distinct physicochemical properties that affect its behavior in analytical and experimental systems. The compound is an extremely weak base with an essentially neutral pKa profile, belonging to the triterpenoid class of prenol lipids [1]. Its molecular formula is C₄₇H₈₀O₁₇ with an average molecular weight of 917.1279 g/mol and a monoisotopic mass of 916.539551134 Da [1]. In comparison, structurally related dammarane saponins display substantially different properties: Gypenoside XLIX has a molecular weight of 1047.23 g/mol (C₅₂H₈₆O₂₁) ; Ginsenoside Rb1 has a molecular weight of 1109.3 g/mol (C₅₄H₉₂O₂₃) [2]; and the cytotoxic triterpenoid saponins from Gynostemma pentaphyllum exhibit IC₅₀ values ranging from 19.6 ± 1.1 to 43.1 ± 1.0 μM against four human cancer cell lines (A549 lung, HT-29 colon, SK-OV-3 ovary) [3], though specific Gynosaponin I cytotoxicity data remains to be established.

Analytical Method Development Chromatography Sample Preparation

Patent-Defined Structural Boundaries: Gynosaponin I as a Distinct Molecular Entity

The foundational US Patent US4339442A explicitly defines Gynosaponins as a distinct class of saponins represented by a generic formula with specific glycosidic substitution patterns [1]. Within this patent, Gynosaponin I corresponds to the specific structural configuration wherein R₁ is β-D-glucopyranosyl(1→2)-α-L-rhamnopyranosyl(1→6)-β-D-glucopyranosyl, R₂ is hydrogen, and R₃ is hydrogen or hydroxy [1]. This patent-defined structural identity establishes Gynosaponin I as a non-interchangeable entity relative to other gypenosides catalogued under the same patent family (e.g., Gypenosides I through LXXIX), each of which possesses distinct R-group substitutions that confer unique pharmacological activities as documented in the patent claims [1][2].

Intellectual Property Compound Authentication Reference Standards

Evidence-Based Application Scenarios for Gynosaponin I Procurement


Analytical Reference Standard for Gynostemma pentaphyllum Extract Fingerprinting

Gynosaponin I serves as a well-characterized analytical reference standard for HPLC-based quality control and chemical fingerprinting of Gynostemma pentaphyllum extracts. The compound's established chromatographic behavior, confirmed by its isolation alongside Gypenoside XLIX and Gylongiposide I from the same plant source, enables its use as a marker compound for extract authentication and batch-to-batch consistency assessment [1]. Its availability at ≥98% HPLC purity from multiple commercial suppliers supports robust analytical method development [2].

Mechanistic Control Compound in PPAR-α Pathway Studies

Based on the evidence that Gynosaponin I lacks the documented PPAR-α activation and NF-κB inhibitory properties characteristic of Gypenoside XLIX [1][2], Gynosaponin I can be rationally deployed as a structurally related but mechanistically distinct control compound. Researchers investigating PPAR-α-dependent anti-inflammatory effects can use Gynosaponin I as a negative control to demonstrate that observed effects are specific to Gypenoside XLIX's selective PPAR-α activation rather than a general property of dammarane-type saponins.

Reference Material for Structural Elucidation and Compound Authentication

The complete spectroscopic characterization of Gynosaponin I—including ESI-MS, IR, and 2D-NMR data (HMQC, HMBC, COSY, TOCSY) obtained in pyridine-d5—establishes it as a validated reference material for structural elucidation of newly isolated dammarane saponins [1]. Its patent-defined structural identity in US4339442A further supports its use in verifying the authenticity of commercial 'Gypenoside IX' or 'Gynosaponin I' lots against the originally characterized compound [3].

Differentiation from Glucose-Dependent Insulinotropes in Diabetes Research

Given the demonstrated glucose-dependent insulin secretory activity of Gylongiposide I at high (16.7 mM) but not low (3.3 mM) glucose concentrations [1], Gynosaponin I provides a useful comparator for studies aiming to dissect structure-activity relationships governing insulinotropic function among dammarane saponins. Its co-isolation with Gylongiposide I from the same Gynostemma pentaphyllum fraction [2] reinforces its suitability as a non-insulinotropic control in pancreatic islet experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gynosaponin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.